![molecular formula C16H19N5O4 B2451727 5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-16-3](/img/structure/B2451727.png)

5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

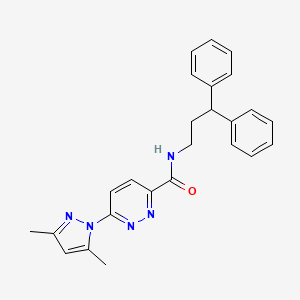

The synthesis of related compounds has been reported in the literature . For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed . For example, the structure of 5-Methyl-s-triazolo [1,5-a]pyrimidin-7-ol, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported . For instance, 5-Methyl-s-triazolo [1,5-a]pyrimidin-7-ol has a molecular weight of 150.14, a density of 1.3471 (rough estimate), a melting point of 280-283°C (lit.), a boiling point of 271.66°C (rough estimate), and is insoluble in cold water .Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing various heterocyclic compounds, including triazolopyrimidines, which are recognized for their broad pharmaceutical activities. The synthesis of these compounds involves reactions with a variety of reagents to create novel structures, which are further investigated for their potential applications in medicinal chemistry. For instance, a variety of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized through reactions with different reagents, showcasing the chemical versatility of triazolopyrimidines (A. El-Agrody et al., 2001).

Antimicrobial and Antioxidant Activities

Several studies have focused on the antimicrobial and antioxidant activities of synthesized triazolopyrimidine derivatives. These compounds have been tested against various bacterial and fungal strains, showing promising antibacterial and antifungal properties. The biological activity evaluation suggests that these derivatives can serve as potential leads for the development of new antimicrobial agents. For example, a series of triazolopyrimidines were synthesized and evaluated for their antimicrobial activity, highlighting the therapeutic potential of these compounds (V. P. Gilava et al., 2020).

Supramolecular Chemistry

Triazolopyrimidine derivatives have been explored for their role in forming novel supramolecular assemblies. These structures are investigated for their potential applications in creating new materials with unique properties. For example, pyrimidine derivatives have been synthesized and investigated as ligands for co-crystallization, leading to the formation of 2D and 3D networks through extensive hydrogen bonding, showcasing the application of these compounds in the field of supramolecular chemistry (M. Fonari et al., 2004).

Synthesis of Spiro Derivatives

The synthesis of spiro derivatives of dihydro-[1,2,3]triazolo[1,5-a]pyrimidine represents another research avenue, demonstrating the compound's utility in creating structurally complex and potentially bioactive molecules. These derivatives are synthesized through multicomponent reactions, and their structures are confirmed using various analytical techniques, indicating the scope of chemical transformations possible with the triazolopyrimidine scaffold (E. S. Gladkov et al., 2018).

Future Directions

Mechanism of Action

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Compounds with similar structures have shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition could potentially lead to apoptosis induction within cancer cells .

Biochemical Pathways

Similar compounds have been reported to trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation . These actions suggest that the compound may affect apoptosis and signal transduction pathways.

Pharmacokinetics

It is known that the structural backbones of natural products often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cancer cell lines . These compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) .

Biochemical Analysis

Biochemical Properties

Compounds containing the trimethoxyphenyl (TMP) group, such as this one, have been shown to display notable anti-cancer effects by effectively inhibiting various biomolecules including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

Compounds with similar structures have shown cytotoxic activities against various cell lines . These compounds have been found to inhibit the growth of cells, potentially through interactions with various cellular proteins and enzymes .

Molecular Mechanism

It is suggested that the TMP group in the compound may play a critical role in binding to the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This could potentially lead to the inhibition of tubulin polymerization, a key process in cell division .

Properties

IUPAC Name |

5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4/c1-8-12(15(17)22)13(21-16(20-8)18-7-19-21)9-5-10(23-2)14(25-4)11(6-9)24-3/h5-7,13H,1-4H3,(H2,17,22)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXDMKUBOIYDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2451646.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2451650.png)

![2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2451661.png)

![7-[(Benzyloxy)methyl]-4-(5-bromo-2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2451664.png)